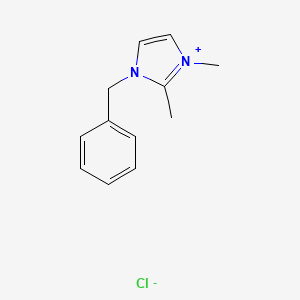

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride is a quaternary ammonium salt derived from imidazole, a five-membered heterocyclic compound containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1,2-dimethylimidazole with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures to facilitate the formation of the quaternary ammonium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzyl group.

Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Acid-Base Reactions: The compound can act as a base and react with acids to form salts.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents at moderate temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: The compound is studied for its potential antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use as a drug candidate for various diseases, including cancer and infectious diseases.

Industry: It is used in the production of ionic liquids, which are employed as solvents and electrolytes in various industrial processes

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cell membranes, disrupting their integrity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

- 1,3-Dimethylimidazolium chloride

- 2-Chloro-1,3-dimethylimidazolinium chloride

- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

Uniqueness

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride is unique due to the presence of the benzyl group, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and contributes to its diverse applications in research and industry .

Biological Activity

3-Benzyl-1,2-dimethyl-1H-imidazol-3-ium chloride is an imidazolium salt that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their diverse applications in medicinal chemistry, particularly in the development of anticancer agents and antimicrobial compounds. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H13ClN2. The structure features a benzyl group attached to a 1,2-dimethylimidazolium core, which is protonated at the nitrogen atom, resulting in its cationic nature.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClN₂ |

| Molecular Weight | 224.69 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may exert its effects through:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cell Membrane Interaction : Its cationic nature allows it to interact with negatively charged components of cell membranes, potentially disrupting membrane integrity and function.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. A study demonstrated that this compound showed IC50 values comparable to established chemotherapeutics like cisplatin.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung Cancer) | 15 | |

| MCF-7 (Breast Cancer) | 12 | |

| HCT116 (Colorectal Cancer) | 10 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Studies

A notable case study investigated the use of this compound in combination therapy with other anticancer agents. The results indicated a synergistic effect when used alongside traditional chemotherapeutics, enhancing overall efficacy and reducing side effects.

Study Overview

- Objective : To evaluate the synergistic effects of the compound with cisplatin.

- Methodology : Combination treatments were administered to A549 lung cancer cells.

- Results : The combination therapy resulted in a significant reduction in cell viability compared to either agent alone.

Properties

Molecular Formula |

C12H15ClN2 |

|---|---|

Molecular Weight |

222.71 g/mol |

IUPAC Name |

1-benzyl-2,3-dimethylimidazol-3-ium;chloride |

InChI |

InChI=1S/C12H15N2.ClH/c1-11-13(2)8-9-14(11)10-12-6-4-3-5-7-12;/h3-9H,10H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

RFKFOECQRDXIEL-UHFFFAOYSA-M |

Canonical SMILES |

CC1=[N+](C=CN1CC2=CC=CC=C2)C.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.